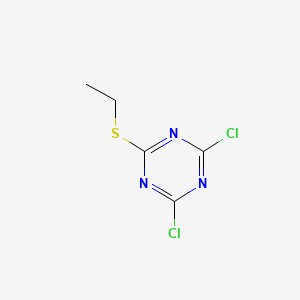
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and an ethylthio group attached to the triazine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanethiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the ethylthio group. The general reaction scheme is as follows:
C3N3Cl3+C2H5SH→C3N3Cl2(C2H5S)+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
科学的研究の応用
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
作用機序
The mechanism of action of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing plant death.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Comparison
Compared to its analogs, 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine exhibits unique properties due to the presence of the ethylthio group. This group enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the ethylthio group can undergo further chemical modifications, providing a versatile platform for the synthesis of novel compounds with enhanced biological activities.
特性
CAS番号 |
13733-90-9 |
|---|---|
分子式 |
C5H5Cl2N3S |
分子量 |
210.08 g/mol |
IUPAC名 |
2,4-dichloro-6-ethylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 |
InChIキー |
ZCZJJJXYLSCYII-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


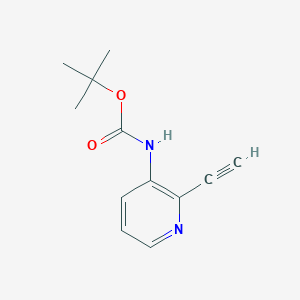
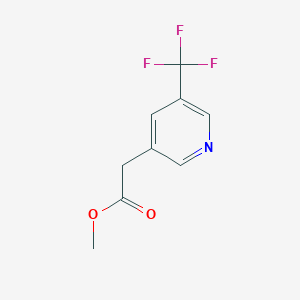
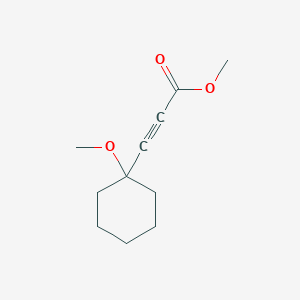
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
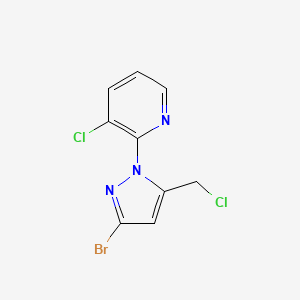
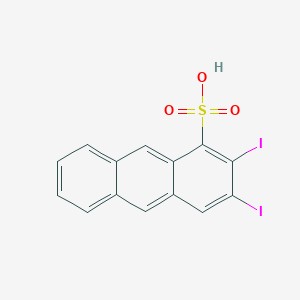
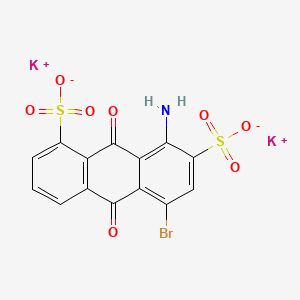
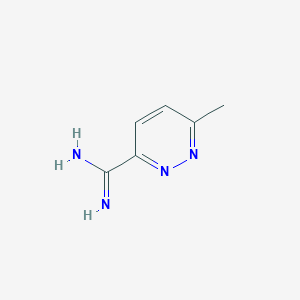
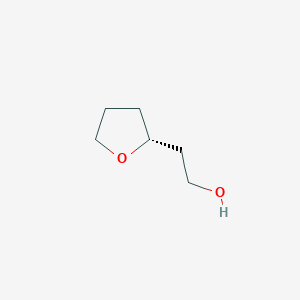
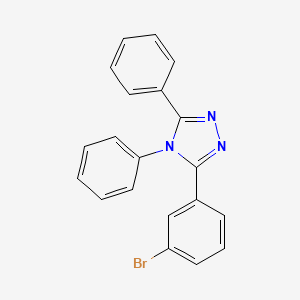
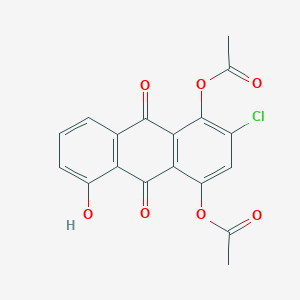

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
